

Application Notes and Protocols for HL-60 Cell Culture

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Compound of Interest

Compound Name: Awl 60

Cat. No.: B1665861

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A Note on Terminology: The query for "**Awl 60**" likely contains a typographical error. Based on the context of cell culture experimental protocols, it is highly probable that the intended subject is the HL-60 cell line. The following application notes and protocols are provided for the HL-60 human promyelocytic leukemia cell line.

Application Notes for Researchers and Drug Development Professionals

The HL-60 cell line, established from the peripheral blood of a patient with acute promyelocytic leukemia, serves as a critical in vitro model in biomedical research. These cells grow in suspension and have a lymphoblastic morphology.^{[1][2]} A key characteristic of HL-60 cells is their capacity to differentiate into various mature myeloid lineages, such as neutrophils, monocytes, and macrophages, when treated with specific chemical inducers.^[2] This attribute makes them an invaluable tool for studying cellular differentiation, immune system responses, and the pathogenesis of leukemia.

In the realm of drug development, HL-60 cells are extensively used for screening potential anti-cancer agents and for investigating the mechanisms of drug-induced apoptosis (programmed cell death). Their predictable growth and differentiation patterns provide a reliable system for assessing the efficacy and cytotoxicity of novel therapeutic compounds.

Experimental Protocols

General Culture and Maintenance of HL-60 Cells

This protocol outlines the standard procedures for the routine culture of HL-60 cells.

Materials:

- HL-60 cells (e.g., ATCC CCL-240)
- Complete growth medium (formulations in the table below)
- Sterile T-75 culture flasks
- Humidified incubator set at 37°C with 5% CO₂
- Centrifuge
- Hemocytometer or automated cell counter
- Trypan blue solution (0.4%)

Procedure:

- Initiate or maintain cultures in T-75 flasks, ensuring the cells are suspended in the appropriate volume of pre-warmed complete growth medium.
- Incubate the flasks at 37°C in a 5% CO₂ humidified atmosphere.
- Maintain the cell density between 1×10^5 and 1×10^6 viable cells/mL. It is critical not to allow the cell concentration to exceed 1×10^6 cells/mL to ensure viability.
- For routine maintenance, either add fresh medium to the culture or replace the medium 2 to 3 times per week.
- Alternatively, subculture by centrifuging the cell suspension and resuspending the cell pellet in fresh medium at a concentration of 1×10^5 viable cells/mL.

Thawing Cryopreserved HL-60 Cells

Proper thawing technique is crucial for high cell viability.

Materials:

- Cryovial of frozen HL-60 cells
- Complete growth medium, pre-warmed to 37°C
- Sterile 15 mL conical centrifuge tubes
- 37°C water bath
- 70% ethanol
- T-25 culture flask

Procedure:

- Pre-warm the complete growth medium in a 37°C water bath.
- Quickly thaw the cryovial by gently agitating it in the 37°C water bath for approximately 1-2 minutes, keeping the cap above the water line.
- Decontaminate the exterior of the vial with 70% ethanol.
- Under sterile conditions, transfer the thawed cell suspension into a 15 mL centrifuge tube containing 6-7 mL of pre-warmed complete growth medium.
- Centrifuge the cells at 1100 rpm for 4 minutes at room temperature to pellet the cells and remove the cryoprotectant.
- Aspirate and discard the supernatant.
- Gently resuspend the cell pellet in 1 mL of fresh complete medium.
- Transfer the cell suspension to a T-25 flask containing 4 mL of complete medium.
- Incubate the flask at 37°C with 5% CO₂.

Passaging (Subculturing) HL-60 Cells

This protocol describes how to split the cell culture to maintain exponential growth.

Materials:

- HL-60 cell culture
- Complete growth medium, pre-warmed
- Sterile centrifuge tubes (15 mL or 50 mL)
- Centrifuge
- Hemocytometer or automated cell counter

Procedure:

- Partial Medium Replacement (for healthy cultures with low debris):
 - Gently mix the cell suspension and perform a cell count.
 - Aspirate a portion of the culture and replace it with fresh medium to adjust the cell density to approximately 2×10^5 to 4.0×10^5 cells/mL.
- Total Medium Replacement (for dense cultures or when the medium is yellow):
 - Transfer the entire cell suspension to a sterile centrifuge tube.
 - Centrifuge at 1100 rpm for 4 minutes.
 - Discard the supernatant.
 - Resuspend the cell pellet in a small volume of fresh medium, perform a cell count, and then dilute the cells to the desired density (e.g., 2×10^5 to 4.0×10^5 cells/mL) in a new flask.
 - Incubate at 37°C with 5% CO₂.

Cryopreservation of HL-60 Cells

This protocol is for freezing HL-60 cells for long-term storage.

Materials:

- Log-phase HL-60 cell culture
- Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
- Sterile centrifuge tubes
- Centrifuge
- Sterile cryogenic vials
- Controlled-rate freezing container

Procedure:

- Centrifuge the cells at 1100 rpm for 4 minutes.
- Resuspend the cell pellet in pre-chilled (4°C) cryopreservation medium to a density of 5×10^6 to 1×10^7 cells/mL.
- Dispense 1 mL of the cell suspension into each cryogenic vial.
- Place the vials in a controlled-rate freezing container and store them at -80°C overnight.
- For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for HL-60 cell culture based on established protocols.

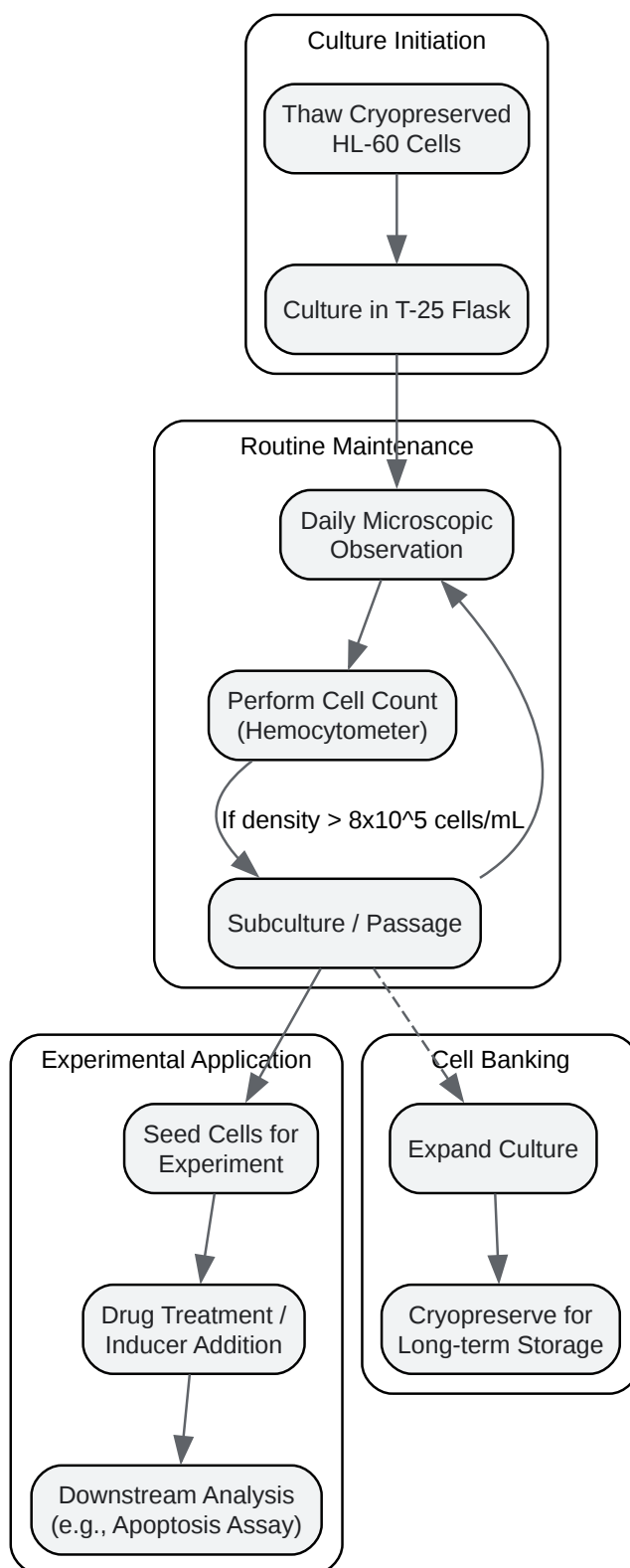
Table 1: Culture and Subculture Parameters

Parameter	Value	Reference(s)
Seeding Density (from frozen)	~1 x 10 ⁵ viable cells/mL	
Seeding Density (subculture)	1 x 10 ⁵ - 4.0 x 10 ⁵ cells/mL	
Maintenance Density	1 x 10 ⁵ - 1 x 10 ⁶ cells/mL	
Centrifugation Speed	1100 rpm (approx. 150-200 x g)	
Centrifugation Time	4 minutes	
Doubling Time	36 - 48 hours	
Cryopreservation Density	5 x 10 ⁶ - 1 x 10 ⁷ cells/mL	

Table 2: Recommended Media Formulations

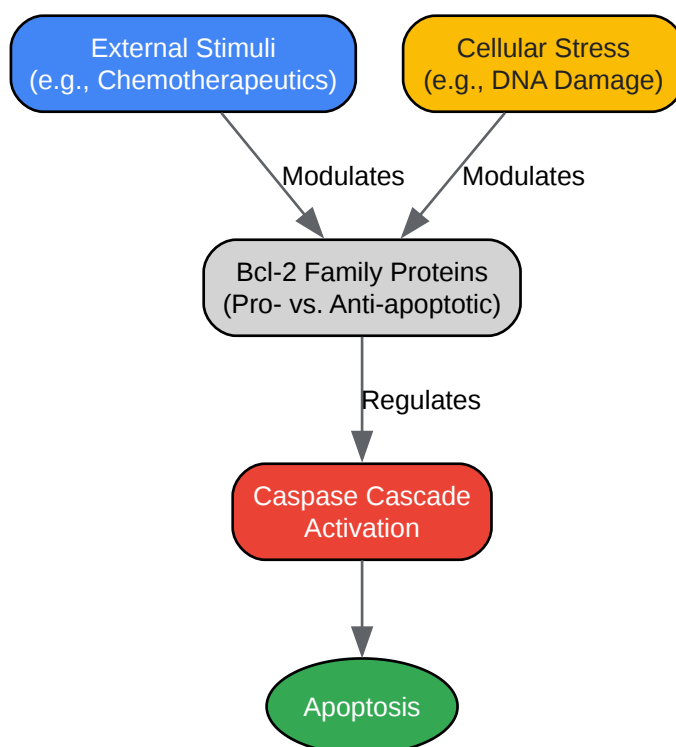
Base Medium	Serum	Supplements	Reference
Iscove's Modified Dulbecco's Medium (IMDM)	20% Fetal Bovine Serum (FBS)	Not specified	
RPMI 1640	10% FBS	2.5 mM L-glutamine	
RPMI 1640	10-20% FBS	2 mM Glutamine	

Visualizations: Workflows and Signaling Pathways



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Caption: Experimental workflow for HL-60 cell culture and use.



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Caption: Simplified intrinsic apoptosis signaling pathway in HL-60 cells.

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References

- 1. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 2. HL60 | Culture Collections [culturecollections.org.uk]
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